Isoxyl

Beschreibung

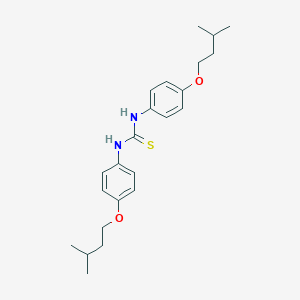

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis[4-(3-methylbutoxy)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBONKHPVHMQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238358 | |

| Record name | Tiocarlide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910-86-1 | |

| Record name | Isoxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiocarlide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000910861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiocarlide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 910-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiocarlide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiocarlide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCARLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43M23X81Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isoxyl in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxyl (ISO), also known as thiocarlide, is a thiourea-based drug with demonstrated efficacy against Mycobacterium tuberculosis (M. tb), including multidrug-resistant strains.[1][2] This technical guide delineates the intricate, dual mechanism of action of this compound, its metabolic activation, and the molecular basis of resistance. This compound operates as a prodrug, requiring activation by the mycobacterial enzyme EthA to exert its therapeutic effects.[3][4] Once activated, it concurrently inhibits two distinct and essential biosynthetic pathways: oleic acid synthesis and mycolic acid synthesis.[1][3] The primary target in the oleic acid pathway is the Δ9-stearoyl desaturase, DesA3.[1] In the mycolic acid pathway, this compound targets the dehydratase step of the Fatty Acid Synthase type II (FAS-II) system, specifically the HadAB complex.[5] This dual-pronged attack on critical components of the mycobacterial cell envelope underscores its potential as a valuable anti-tuberculosis agent.

Metabolic Activation of this compound: A Prerequisite for Activity

This compound is a prodrug that is metabolically inert until it undergoes activation within the mycobacterium.[3][4] This bioactivation is a critical first step in its mechanism of action and is catalyzed by the flavin-containing monooxygenase, EthA (Rv3854c).[3][4]

The activation process involves the S-oxidation of the thiocarbonyl moiety of this compound.[3][6] This enzymatic transformation by EthA generates reactive metabolites, which are the ultimate inhibitors of the downstream targets.[3][4] The absolute requirement of EthA for this compound's activity has been demonstrated through the isolation of this compound-resistant mutants of M. tb harboring mutations in the ethA gene.[3][4] Complementation studies have confirmed that functional EthA is necessary to render the bacterium susceptible to the drug.[3][4]

Logical Flow of this compound Activation

Caption: Metabolic activation pathway of this compound by EthA.

Dual Mechanism of Action: Targeting Oleic and Mycolic Acid Synthesis

Activated this compound exhibits a unique dual inhibitory action, disrupting the biosynthesis of two essential lipid components of the mycobacterial cell wall: oleic acid and mycolic acids.[1][3][7] These two inhibitory effects are independent of each other.[3][8][7]

Inhibition of Oleic Acid Synthesis via DesA3

One of the primary effects of this compound is the dose-dependent reduction in the synthesis of oleic acid and its derivative, tuberculostearic acid.[1][8] The specific molecular target of this inhibition is the membrane-bound Δ9-stearoyl desaturase, DesA3.[1][8][7][9][10] DesA3 is responsible for introducing a double bond into stearoyl-CoA to produce oleoyl-CoA, a precursor for various cellular components. The antibacterial effect of this compound can be partially reversed by supplementing the growth medium with oleic acid, further confirming the critical role of this inhibition.[1]

Inhibition of Mycolic Acid Synthesis via the FAS-II Dehydratase Step

In addition to its effect on oleic acid, this compound potently inhibits the synthesis of all major classes of mycolic acids, including α-, methoxy-, and keto-mycolates.[2][11] This action is distinct from its inhibition of DesA3.[3][7] The target of this compound within the mycolic acid biosynthetic pathway has been identified as the (3R)-hydroxyacyl-acyl carrier protein dehydratase step of the FAS-II elongation cycle.[5] Specifically, activated this compound leads to the accumulation of 3-hydroxy C18, C20, and C22 fatty acids, which is indicative of the inhibition of the HadAB dehydratase complex.[6]

Signaling Pathway of this compound's Dual Action

Caption: Dual inhibitory pathways of activated this compound.

Mechanisms of Resistance

Resistance to this compound in M. tb can arise through genetic mutations affecting either its activation or its target pathways.

-

Mutations in ethA : As EthA is essential for the activation of the prodrug, mutations that inactivate or reduce the function of this enzyme are a primary mechanism of resistance.[3][4]

-

Overexpression of hadABC : A more than 16-fold increase in resistance to this compound has been observed with the overexpression of the hadABC genes, which encode the target dehydratase complex.[6] This suggests that increasing the concentration of the target enzyme can overcome the inhibitory effect of the drug.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Mycobacterial Species/Strain | MIC (µg/mL) | Reference(s) |

| M. tuberculosis H37Rv | 2.5 | [2][11] |

| M. tuberculosis clinical isolates | 1 - 10 | [2][6] |

| M. bovis BCG | 0.5 | [2][11] |

| M. avium | 2.0 | [11] |

| M. aurum A+ | 2.0 | [11] |

| M. bovis BCG (wild-type) | 3.0 | [1] |

| M. bovis BCG (desA3 overexpression) | 6.0 | [1] |

Table 2: Inhibition of Mycolic and Fatty Acid Synthesis by this compound

| Mycobacterial Species | Mycolate Type | % Inhibition at MIC | Reference(s) |

| M. tuberculosis H37Rv | α-mycolates | 91.6 | [2][11] |

| Methoxymycolates | 94.3 | [2][11] | |

| Ketomycolates | 91.1 | [2][11] | |

| M. bovis BCG | α-mycolates | 87.2 | [2][11] |

| Ketomycolates | 88.5 | [2][11] | |

| M. aurum A+ | α-mycolates | 87.1 | [11] |

| Ketomycolates | 87.2 | [11] | |

| Wax-ester mycolates | 86.5 | [11] |

Detailed Experimental Protocols

Analysis of Mycolic and Fatty Acid Synthesis using [1,2-¹⁴C]acetate Labeling

This protocol is used to assess the effect of this compound on the synthesis of fatty acids and mycolic acids.

-

Bacterial Culture: Grow Mycobacterium species to mid-log phase in a suitable liquid medium (e.g., 7H9 broth supplemented with ADC).

-

Drug Treatment: Expose the cultures to this compound at the desired concentration (e.g., MIC) for a specified period (e.g., 6 hours).

-

Radiolabeling: Add [1,2-¹⁴C]acetate to the cultures and incubate for an additional period to allow for incorporation into newly synthesized lipids.

-

Lipid Extraction: Harvest the bacterial cells by centrifugation. Saponify the cell pellet with a strong base (e.g., tetrabutylammonium (B224687) hydroxide) to release fatty and mycolic acids.

-

Esterification: Methylate the fatty and mycolic acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) using an agent like iodomethane.

-

Thin-Layer Chromatography (TLC): Spot the extracted FAMEs and MAMEs onto a silica (B1680970) gel TLC plate (argentation TLC can be used to separate saturated and unsaturated fatty acids). Develop the plate using an appropriate solvent system (e.g., hexane:ethyl acetate, 95:5, v/v).

-

Analysis: Visualize the separated lipids by autoradiography. Quantify the radioactivity in each spot to determine the percentage of inhibition of synthesis for each lipid class.

Experimental Workflow for Lipid Synthesis Analysis

Caption: Workflow for analyzing lipid synthesis inhibition.

Cell-Free Δ9-Desaturase Assay

This assay directly measures the inhibitory effect of this compound on the DesA3 enzyme.

-

Preparation of Cell-Free Extract: Grow M. bovis BCG (or a strain overexpressing DesA3) and prepare a cell-free extract containing the membrane fraction where DesA3 is located.

-

Reaction Mixture: Prepare a reaction mixture containing the cell-free extract, a fatty acid substrate (e.g., [1-¹⁴C]stearoyl-CoA), NADPH as a cofactor, and this compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Lipid Extraction and Analysis: Stop the reaction and extract the lipids. Convert the fatty acids to their methyl esters and analyze by a suitable method (e.g., argentation TLC followed by autoradiography) to separate the substrate (stearic acid) from the product (oleic acid).

-

Quantification: Quantify the amount of product formed to determine the enzyme activity and the extent of inhibition by this compound.

Selection and Characterization of this compound-Resistant Mutants

This protocol is used to identify genes involved in the mechanism of action and resistance to this compound.

-

Mutant Selection: Plate a large population of M. tuberculosis cells onto solid medium (e.g., 7H11 agar (B569324) with OADC) containing a selective concentration of this compound (typically 4-5 times the MIC).

-

Incubation: Incubate the plates at 37°C for 3-6 weeks until resistant colonies appear.

-

Confirmation of Resistance: Isolate individual colonies and re-test their susceptibility to this compound to confirm the resistant phenotype.

-

Genomic DNA Extraction: Extract genomic DNA from the resistant mutants and the wild-type parent strain.

-

Gene Sequencing: Sequence candidate genes known or suspected to be involved in this compound's mechanism of action (e.g., ethA, desA3, hadA, hadB, hadC) to identify mutations. Whole-genome sequencing can also be employed to identify novel resistance-conferring mutations.

-

Complementation: To confirm that a specific mutation is responsible for resistance, introduce a wild-type copy of the mutated gene into the resistant mutant and assess whether susceptibility to this compound is restored.

References

- 1. This compound Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cloning and expression of the Mycobacterium bovis BCG gene for extracellular alpha antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by this compound and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Thiourea-Based Drug Candidates for Tuberculosis: A Technical Guide for Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Thiourea (B124793) derivatives have emerged as a promising class of anti-tubercular agents, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb. This technical guide provides an in-depth overview of the core research and development aspects of thiourea-based drugs for TB. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new anti-tubercular therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate further research in this area.

Introduction: The Promise of Thiourea Derivatives

The thiourea scaffold, characterized by the R¹R²NC(=S)NR³R⁴ functional group, has proven to be a versatile pharmacophore in medicinal chemistry. In the context of tuberculosis, several thiourea-containing compounds have shown significant promise. Notably, Isoxyl (thiocarlide), a diarylthiourea, was used clinically in the 1960s for the treatment of TB.[1] Modern research has revitalized interest in this class of compounds, leading to the synthesis and evaluation of numerous novel derivatives with improved potency and pharmacological profiles.

The primary mechanism of action for many anti-tubercular thiourea derivatives is the inhibition of mycolic acid biosynthesis, a pathway essential for the integrity of the mycobacterial cell wall.[2] This is often achieved by targeting key enzymes within the fatty acid synthase-II (FAS-II) system, such as the enoyl-acyl carrier protein reductase (InhA) and stearoyl-CoA desaturase (DesA3).[3][4] This focus on the cell wall synthesis pathway provides a distinct mechanism from many current first- and second-line TB drugs, making thioureas attractive candidates for combating drug-resistant infections.

Quantitative Analysis of Anti-Tubercular Activity and Cytotoxicity

A critical aspect of early-stage drug discovery is the quantitative assessment of a compound's efficacy against the target pathogen and its toxicity towards host cells. The following tables summarize the in vitro activity of representative thiourea derivatives against M. tuberculosis H37Rv and their cytotoxicity against various mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives against M. tuberculosis H37Rv

| Compound ID | Structure | MIC (µg/mL) | Reference |

| This compound (Thiocarlide) | 4,4'-diisoamyloxydiphenylthiourea | 1-10 | |

| Thioacetazone | 4-acetamidobenzaldehyde thiosemicarbazone | 0.5-2.0 | [5] |

| HL4 | 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide | Most effective of series | [6] |

| Derivative 28 | N/A | ~0.7 (2.0 µM) | |

| Arylthiourea 17 | N/A | 0.19 | [7] |

| Arylthiourea 21 | N/A | 0.09 | [7] |

| TU1 | N-(cyclohexyl(methyl)carbomothioyl) benzamide | ~10.1 (28.2 µM) | [8] |

| TU2 | N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide | ~4.2 (11.2 µM) | [8] |

Table 2: Cytotoxicity (IC50) of Thiourea Derivatives against Mammalian Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| TU2 | HeLa | 12.00 ± 1.21 | [8] |

| TU4 | HeLa | 27.75 ± 1.15 | [8] |

| TU5 | HeLa | 23.66 ± 1.24 | [8] |

| TU6 | HeLa | 8.45 ± 1.21 | [8] |

| Arylcarboxamide 13c | Vero | ≥ 227 | [9] |

| Arylcarboxamide 13d | Vero | ≥ 227 | [9] |

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

The mycobacterial cell wall is a unique and complex structure, rich in long-chain fatty acids called mycolic acids. The biosynthesis of these mycolic acids is a critical process for the survival of M. tuberculosis and is the target of several anti-tubercular drugs, including thiourea derivatives.

Inhibition of InhA

A significant number of thiourea compounds exert their anti-tubercular effect by inhibiting the enoyl-acyl carrier protein reductase, InhA.[4] This enzyme is a key component of the FAS-II system and is responsible for the elongation of fatty acid chains that will eventually form the meromycolate chain of mycolic acids. The inhibition of InhA disrupts the entire mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.

Inhibition of DesA3 and Prodrug Activation of this compound

The diarylthiourea, this compound, has a well-characterized mechanism of action that involves the inhibition of the stearoyl-CoA desaturase, DesA3.[3] This enzyme is responsible for introducing a double bond into stearoyl-CoA, a precursor for oleic acid. The inhibition of DesA3 leads to a depletion of oleic acid, which is essential for the proper formation of the mycobacterial cell membrane and also impacts mycolic acid synthesis.

Interestingly, this compound is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[2][3] EthA oxidizes the thiourea group of this compound, initiating a series of chemical transformations that lead to the formation of a reactive carbodiimide (B86325) species, which is the active form of the drug that inhibits DesA3.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of anti-tubercular thiourea derivatives.

Synthesis of N,N'-Disubstituted Thioureas

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from isothiocyanates and primary amines.

Materials:

-

Appropriate isothiocyanate

-

Appropriate primary amine

-

Anhydrous solvent (e.g., acetone, dichloromethane, or ethanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve the isothiocyanate (1.0 equivalent) in the anhydrous solvent.

-

Add the primary amine (1.0-1.1 equivalents) to the solution. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

-

Once the reaction is complete (typically after a few hours), the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent.

-

Further purification is achieved by recrystallization from a suitable solvent system to yield the pure N,N'-disubstituted thiourea derivative.

-

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Nitrate (B79036) Reductase Assay (MNRA)

This colorimetric assay is a rapid and reliable method for determining the MIC of compounds against M. tuberculosis. It is based on the ability of viable mycobacteria to reduce nitrate to nitrite.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Test compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Griess reagent (Solution A: 50% HCl, Solution B: 0.2% sulfanilamide, Solution C: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Potassium nitrate (KNO₃)

Procedure:

-

Prepare a bacterial suspension of M. tuberculosis H37Rv equivalent to a McFarland standard of 1.0, and then dilute it 1:10 in 7H9 broth.

-

In a 96-well plate, prepare serial two-fold dilutions of the test compound in 100 µL of 7H9 broth containing KNO₃ (final concentration 1 mg/mL). The final concentration of DMSO should not exceed 1%.

-

Include a drug-free control well (positive control) and a well with media only (negative control).

-

Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

-

Seal the plate and incubate at 37°C for 7-10 days.

-

After incubation, add 50 µL of freshly prepared Griess reagent to each well.

-

A color change to pink or purple indicates the presence of nitrite, and therefore, bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that shows no color change (i.e., inhibits bacterial growth).

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Mammalian cell line (e.g., Vero, HepG2, or HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours.

-

After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Clinical Perspective

While there is a significant amount of preclinical research on novel thiourea derivatives, clinical trial data for these newer compounds is limited. However, historical clinical experience with this compound (thiocarlide) provides some valuable insights. In the 1960s, this compound was used in combination therapy for the treatment of newly diagnosed tuberculosis cases.[1] Studies from that era reported good sputum conversion rates when this compound was used in combination with other anti-tubercular drugs like isoniazid (B1672263) and streptomycin.[1] These historical data, coupled with the potent in vitro activity of modern thiourea derivatives against MDR-TB, underscore the therapeutic potential of this drug class and warrant further investigation in modern clinical trial settings.

Conclusion and Future Directions

Thiourea derivatives represent a promising and historically validated class of anti-tubercular agents. Their unique mechanism of action, primarily targeting the essential mycolic acid biosynthesis pathway, makes them particularly attractive for the development of new treatments against drug-resistant strains of M. tuberculosis. The quantitative data presented in this guide highlight the potent in vitro activity of several thiourea compounds. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new analogues.

Future research should focus on optimizing the therapeutic index of thiourea derivatives by enhancing their anti-tubercular potency while minimizing host cell cytotoxicity. A thorough investigation of their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement into clinical trials. The development of thiourea-based combination therapies with existing anti-tubercular drugs could also be a promising strategy to shorten treatment duration and combat the emergence of drug resistance. The continued exploration of this versatile chemical scaffold holds significant potential for the development of the next generation of anti-tubercular drugs.

References

- 1. karger.com [karger.com]

- 2. This compound activation is required for bacteriostatic activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Renaissance of a Forgotten Antitubercular Agent: A Technical Guide to the Discovery and History of Thiocarlide (Isoxyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global fight against tuberculosis (TB), a disease exacerbated by the rise of multidrug-resistant strains, the re-examination of historical antitubercular agents offers a promising avenue for new therapeutic strategies. Thiocarlide, also known as Isoxyl, is a thiourea (B124793) derivative that was first used in the 1960s for the treatment of TB.[1][2][3] Despite its early clinical use, it was largely abandoned, in part due to issues with bioavailability.[4][5] However, recent research has shed new light on its unique mechanism of action and its potent activity against a range of Mycobacterium tuberculosis strains, including those resistant to frontline drugs, sparking renewed interest in its potential.[1][2][6] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to thiocarlide.

Discovery and Historical Context

Thiocarlide was developed by the Belgian company Continental Pharma S.A. Belgo-Canadienne, with Professor N. P. Buu-Hoi leading the research.[7] It was introduced as an antitubercular agent in the 1960s and saw some clinical use.[1][2] However, it fell out of widespread favor, with some clinical trials noting its modest therapeutic efficacy when used as monotherapy and issues related to poor and variable absorption kinetics.[5][8][9] The emergence of more potent first-line drugs like isoniazid (B1672263) and rifampin also contributed to its decline in use. Despite this, the rise of drug-resistant TB has led to a re-evaluation of older drugs like thiocarlide, recognizing their potential to offer alternative mechanisms of action against resistant pathogens.[3][5]

Mechanism of Action: A Dual Inhibitor of Fatty Acid Synthesis

Thiocarlide exerts its antimycobacterial effect by inhibiting the synthesis of two crucial lipid components of the mycobacterial cell wall: mycolic acids and oleic acid.[1][2][7] This dual action distinguishes it from other antitubercular drugs like isoniazid and ethionamide, which primarily inhibit mycolic acid synthesis.[2]

Inhibition of Oleic Acid Synthesis

The primary target of thiocarlide has been identified as the membrane-bound Δ9-stearoyl desaturase, DesA3.[1][10] This enzyme is responsible for the conversion of stearic acid to oleic acid, a key precursor for the synthesis of tuberculostearic acid, an important component of mycobacterial lipids.[1] The inhibition of DesA3 leads to a dose-dependent decrease in oleic acid synthesis, with complete inhibition observed at a concentration of 3 µg/ml.[1][10] The antibacterial effect of thiocarlide can be partially reversed by supplementing the growth medium with oleic acid, further confirming DesA3 as the target.[1][10]

Inhibition of Mycolic Acid Synthesis

In addition to its effect on oleic acid, thiocarlide also strongly inhibits the synthesis of all major types of mycolic acids: alpha-, methoxy-, and ketomycolates.[2][6] At its Minimum Inhibitory Concentration (MIC), thiocarlide can inhibit the synthesis of these mycolic acids by over 90%.[2][6] While the exact enzymatic target in the mycolic acid pathway remains to be definitively identified, it is known to be distinct from the target of isoniazid and ethionamide.[1] Interestingly, the inhibitory effects on oleic acid and mycolic acid synthesis appear to be independent of each other.[1][10]

Prodrug Activation

Thiocarlide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][5] This activation is mediated by the flavin-containing monooxygenase, EthA.[3][11] Mutations in the ethA gene can lead to resistance to thiocarlide.[3] The EthA enzyme catalyzes the S-oxidation of the thiocarbonyl moiety of thiocarlide, initiating a cascade of chemical transformations that lead to the formation of the active inhibitory species.[11]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of thiocarlide against various mycobacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Thiocarlide (this compound)

| Mycobacterium Strain | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | 2.5 | [2][6] |

| M. tuberculosis H37Ra | 4.0 (broth) | [6] |

| M. bovis BCG | 0.5 - 3.0 | [1][2][6] |

| M. avium | 2.0 | [2][6] |

| M. aurum A+ | 2.0 | [2][6] |

| Drug-Resistant M. tuberculosis Clinical Isolates | 1 - 10 | [1][2][6] |

Table 2: Inhibition of Mycolic Acid Synthesis by Thiocarlide at MIC

| Mycolic Acid Type (M. tuberculosis) | Inhibition (%) | Reference |

| Alpha-mycolates | 91.6 | [2][6] |

| Methoxymycolates | 94.3 | [2][6] |

| Ketomycolates | 91.1 | [2][6] |

Key Experimental Protocols

Δ9-Stearoyl-CoA Desaturase Activity Assay (Cell-Free)

This assay directly measures the inhibitory effect of thiocarlide on its target enzyme, DesA3.[1]

-

Preparation of Cell-Free Extract:

-

M. bovis BCG is grown in Sauton medium, harvested, and resuspended in 0.25 M sucrose.

-

Cells are disrupted by sonication and centrifuged at 27,000 x g for 30 minutes at 4°C. The resulting supernatant contains the enzyme.[1]

-

-

Assay Reaction:

-

The reaction mixture contains NADPH, potassium phosphate (B84403) buffer (pH 7.2), and the cell-free extract.

-

The reaction is initiated by the addition of the substrate, [1-¹⁴C]stearoyl-CoA.

-

The mixture is incubated, and the reaction is stopped by saponification.

-

Fatty acids are extracted, methylated, and analyzed by radio-thin-layer chromatography (TLC) to quantify the conversion of stearic acid to oleic acid.[1]

-

[1,2-¹⁴C]Acetate Labeling of Fatty Acids and Mycolic Acids

This whole-cell labeling experiment is used to assess the impact of thiocarlide on the synthesis of various lipid components.[2][4][6]

-

Labeling Procedure:

-

Mycobacterial cultures are grown to mid-log phase.

-

Thiocarlide (at its MIC) and [1,2-¹⁴C]acetate are added to the culture.

-

The culture is incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

-

Lipid Extraction and Analysis:

In Vitro Assay for EthA-Mediated Activation

This assay demonstrates the direct role of the EthA enzyme in activating the prodrug thiocarlide.[11]

-

Purification of EthA:

-

The ethA gene is cloned and overexpressed in a suitable host (e.g., M. smegmatis).

-

The recombinant EthA protein is purified using affinity chromatography.[11]

-

-

Activation Reaction:

-

The reaction mixture includes purified EthA, thiocarlide, and a cofactor such as NADPH.

-

The mixture is incubated to allow for the enzymatic conversion of thiocarlide.

-

-

Analysis of Metabolites:

-

The reaction products are extracted and analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the activated metabolites of thiocarlide.[11]

-

Visualizations

Caption: Mechanism of action of thiocarlide.

Caption: Experimental workflow for elucidating thiocarlide's mechanism.

Conclusion

Thiocarlide (this compound) represents a compelling case for the re-evaluation of historical antimicrobial agents in the modern era of drug discovery. Its unique dual-action mechanism, targeting both oleic acid and mycolic acid synthesis, provides a distinct advantage, particularly against drug-resistant strains of M. tuberculosis. While challenges related to its pharmacokinetic properties remain, modern drug delivery technologies and medicinal chemistry approaches could potentially overcome these historical limitations. The detailed understanding of its mechanism of action, target identification, and prodrug activation provides a solid foundation for the development of new thiourea-based derivatives with improved efficacy and bioavailability. Further research into this class of compounds is warranted and holds the potential to deliver much-needed new weapons in the fight against tuberculosis.

References

- 1. A clinical trial of thiocarlide (4-4' diisoamyloxythiocarbanilide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unique Mechanism of Action of the Thiourea Drug this compound on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by this compound and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. scispace.com [scispace.com]

- 7. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimycobacterial activities of this compound and new derivatives through the inhibition of mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of Tuberculosis. A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Mycolic Acid Synthesis: A Technical Guide to the Action of Isoxyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxyl (ISO), a thiourea-based drug, has demonstrated significant antimycobacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its targeted disruption of the mycolic acid synthesis pathway. By inhibiting the Δ9-stearoyl desaturase DesA3, this compound prevents the formation of oleic acid, a crucial precursor for mycolic acids, which are essential components of the mycobacterial cell wall. This guide details the biochemical pathways affected, summarizes key quantitative data on this compound's efficacy, and provides comprehensive experimental protocols for studying its effects.

Introduction

Mycolic acids are long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell envelope, providing a robust permeability barrier and contributing to the pathogen's virulence. The biosynthetic pathway of mycolic acids is a well-established target for several antitubercular drugs. This compound, a thiocarbamide-containing prodrug, represents a class of inhibitors that act on this pathway through a distinct mechanism. Early studies demonstrated that this compound inhibits the synthesis of all major classes of mycolic acids.[1] This document serves as a comprehensive resource for understanding and investigating the specific molecular interactions and cellular consequences of this compound treatment.

Mechanism of Action: Targeting the DesA3 Enzyme

This compound's primary mechanism of action involves the inhibition of the membrane-bound Δ9-stearoyl desaturase, DesA3.[2][3] This enzyme is responsible for introducing a double bond into stearoyl-CoA to produce oleoyl-CoA, the precursor of oleic acid.[4] Oleic acid is a vital component of membrane phospholipids (B1166683) and a precursor for tuberculostearic acid.[2] Inhibition of DesA3 leads to a dose-dependent decrease in oleic acid synthesis, which consequently impacts the overall production of mycolic acids.[2][3]

Prodrug Activation

This compound is a prodrug that requires activation by the flavin-dependent monooxygenase EthA to exert its bactericidal activity.[5][6] This activation step is crucial for the formation of a reactive intermediate that subsequently inhibits DesA3. Resistance to this compound has been linked to mutations in the ethA gene, highlighting the importance of this activation pathway.[6][7]

Quantitative Data on this compound's Efficacy

The following tables summarize the in vitro activity of this compound against various mycobacterial species and the extent of its inhibitory effect on mycolic acid synthesis.

| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound | |||

| Mycobacterial Species/Strain | MIC (μg/mL) | Medium | Reference |

| M. tuberculosis H37Rv | 1.0 - 10.0 | 7H11 Agar | [7] |

| M. tuberculosis H37Ra (broth) | 4 | Sauton Medium | [2] |

| M. bovis BCG | 3.0 | 7H11 Agar | [2] |

| M. bovis BCG (broth) | 4 | Sauton Medium | [2] |

| Drug-Resistant Clinical Isolates of M. tuberculosis | 1.0 - 10.0 | 7H11 Agar | [7] |

| MOTT (Mycobacteria Other Than M. tuberculosis) | 0.6 - 20 | Not Specified | [8] |

| Table 2: Inhibition of Mycolic Acid Synthesis by this compound | |||

| Mycobacterial Species | Mycolic Acid Type | % Inhibition | Reference |

| M. tuberculosis H37Rv | α-mycolates | 91.6 | [1] |

| Methoxymycolates | 94.3 | [1] | |

| Ketomycolates | 91.1 | [1] | |

| M. bovis BCG | α-mycolates | 87.2 | [1] |

| Ketomycolates | 88.5 | [1] | |

| M. aurum A+ | α-mycolates | 87.1 | [1] |

| Ketomycolates | 87.2 | [1] | |

| Wax-ester mycolates | 86.5 | [1] |

Signaling Pathways and Experimental Workflows

Mycolic Acid Synthesis Pathway and this compound's Point of Inhibition

References

- 1. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]

- 2. Antimycobacterial Activities of this compound and New Derivatives through the Inhibition of Mycolic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A thin-layer chromatographic method for separating methyl esters of mycobacterial mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. DETERMINATION OF EFFICACY OF this compound, A MYCOLIC ACID INHIBITOR, IN VITRO AGAINST MYCOBACTERIUM.TUBERCULOSIS STRAINS | LIFE: International Journal of Health and Life-Sciences [grdspublishing.org]

- 7. journals.asm.org [journals.asm.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Activation of Ethionamide and Other Thioamides in Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates a deeper understanding of the mechanisms of action of existing and novel therapeutics. Ethionamide (B1671405) (ETH), a critical second-line anti-tubercular drug, is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect. This technical guide provides an in-depth overview of the core mechanisms underlying the bioactivation of ethionamide and other thiocarbamide-containing drugs by the monooxygenase EthA in Mycobacterium tuberculosis. The guide details the regulatory pathways governing this activation, presents available quantitative data on drug susceptibility, and provides generalized experimental protocols for key assays.

The Core Mechanism: EthA-Mediated Prodrug Activation

Ethionamide is a structural analog of isoniazid, and both are prodrugs that must be metabolically activated within the mycobacterium to become effective.[1][2][3] The activation of ethionamide is a critical step in its bactericidal activity and is primarily mediated by the flavin-containing monooxygenase, EthA (Rv3854c).[3][4]

EthA functions as a Baeyer-Villiger monooxygenase, an enzyme that catalyzes the oxidation of ketones to esters or lactones.[5][6] In the case of ethionamide, EthA catalyzes the S-oxidation of the thiocarbonyl group.[3] This initial oxidation is a crucial step in the formation of the active drug species. While the exact structure of the ultimate active compound (ETH*) is still under investigation, it is understood that the process involves the formation of reactive intermediates.[2] The activation process is dependent on cofactors such as FAD and NADPH.[7]

Once activated, the reactive form of ethionamide targets and inhibits the enoyl-acyl carrier protein reductase, InhA.[2] InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the unique and robust mycobacterial cell wall.[2] By inhibiting InhA, activated ethionamide disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death.

Broad Substrate Specificity of EthA

EthA exhibits a broad substrate specificity, activating other thiocarbamide-containing prodrugs besides ethionamide. These include the second-line anti-tubercular drugs thiacetazone (B1682801) (TAC) and isoxyl (ISO).[2][4] This broad specificity suggests that EthA can be a target for the development of novel prodrugs that can be activated by this enzyme. While all three drugs are activated by EthA, their downstream mechanisms of action may differ. Activated ethionamide directly targets InhA, whereas activated thiacetazone and this compound appear to inhibit mycolic acid synthesis through an InhA-independent mechanism.

Regulatory Control of EthA Expression

The expression of the ethA gene is tightly regulated, which has significant implications for ethionamide efficacy and the development of drug resistance. The primary regulator of ethA expression is the transcriptional repressor EthR (Rv3855).[2][8]

The EthA-EthR Operon

The ethA and ethR genes are located adjacent to each other on the mycobacterial chromosome and are organized in a divergent operon with a shared intergenic promoter region.[1][2] EthR, a member of the TetR/CamR family of transcriptional regulators, binds to a specific operator sequence within this intergenic region.[8] This binding represses the transcription of both ethA and ethR. The EthR repressor binds to an unusually long 55-base-pair operator region, with evidence suggesting that eight EthR molecules cooperatively bind to this site, leading to a novel mechanism of repression for a TetR/CamR family member.[8]

Negative Regulation of EthR by PknF

The DNA-binding activity of EthR is, in turn, negatively regulated by the serine/threonine protein kinase, PknF.[9][10] PknF phosphorylates EthR at specific residues (Thr2, Thr3, Ser4, and Ser7) in its N-terminal region.[9][10] This phosphorylation event reduces the affinity of EthR for its DNA operator, leading to a de-repression of ethA transcription and consequently, increased activation of ethionamide.[9][10] This regulatory cascade highlights a potential strategy to enhance ethionamide efficacy by targeting the PknF-EthR interaction.

Quantitative Data: In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's effectiveness against a specific microorganism. The following tables summarize reported MIC values for ethionamide, thiacetazone, and this compound against Mycobacterium tuberculosis. It is important to note that MIC values can vary depending on the specific strain, the testing methodology (e.g., broth microdilution vs. agar (B569324) dilution), and the culture medium used.

| Prodrug | M. tuberculosis Strain | MIC (µg/mL) | Fold change in MIC in ethA/R KO vs WT | Reference |

| Ethionamide | H37Rv | 0.5 - 1.25 | ~2-3 | [2] |

| Ethionamide | Erdman | 0.5 - 1.25 | ~3 | [2] |

| Ethionamide | CDC1551 | 1.25 - 2.5 | ~10 | [2] |

| Thiacetazone | H37Rv | 0.2 - 0.4 | >12.5 | [2] |

| Thiacetazone | Erdman | 0.2 - 0.4 | >12.5 | [2] |

| Thiacetazone | CDC1551 | 0.2 - 0.4 | >12.5 | [2] |

| This compound | H37Rv | 2.5 - 5.0 | >2.5 | [2] |

| This compound | Erdman | 2.5 - 5.0 | >2.5 | [2] |

| This compound | CDC1551 | 2.5 - 5.0 | >2.5 | [2] |

Note: Specific enzyme kinetic parameters (Km, kcat) for EthA with its various substrates are not consistently reported in the literature in a consolidated format, precluding the creation of a comprehensive comparative table.

Experimental Protocols

Mycobacterial Susceptibility Testing: Broth Microdilution Method (Generalized Protocol)

This protocol outlines a generalized procedure for determining the MIC of ethionamide against M. tuberculosis using the broth microdilution method.

Materials:

-

Mycobacterium tuberculosis strain of interest

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Ethionamide stock solution (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Incubator at 37°C

-

Plate reader for measuring optical density (OD) at 600 nm

Procedure:

-

Inoculum Preparation:

-

Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

-

Adjust the bacterial suspension to a McFarland standard of 1.0.

-

Dilute the standardized suspension 1:100 in fresh 7H9 broth to achieve a final inoculum of approximately 1-5 x 10^5 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of ethionamide in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test for ethionamide is 0.06 to 32 µg/mL.

-

Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well (except the sterile control). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Reading Results:

-

After incubation, measure the OD600 of each well using a plate reader.

-

The MIC is defined as the lowest concentration of the drug that inhibits bacterial growth by at least 90% compared to the drug-free control.

-

In Vitro EthA Enzyme Activity Assay (Generalized Protocol)

This protocol provides a generalized framework for measuring the activity of recombinant EthA in vitro. This is a template and will require optimization for specific experimental conditions.

Materials:

-

Purified recombinant EthA enzyme

-

Ethionamide (or other thiocarbamide substrate)

-

NADPH

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer or HPLC system for product detection

Procedure:

-

Reaction Mixture Preparation:

-

In a suitable reaction vessel (e.g., a microcuvette or microcentrifuge tube), prepare a reaction mixture containing the reaction buffer, FAD, and the substrate (ethionamide).

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a known concentration of purified EthA and NADPH.

-

-

Monitoring the Reaction:

-

The reaction can be monitored by following the consumption of NADPH at 340 nm using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.

-

Alternatively, the reaction can be stopped at different time points by adding a quenching agent (e.g., acid or organic solvent). The formation of the product can then be quantified using High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the reaction.

-

To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of the substrate and fit the data to the Michaelis-Menten equation.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in EthA-mediated prodrug activation and its regulation.

Caption: Prodrug activation pathway mediated by EthA.

Caption: Regulation of EthA expression by EthR and PknF.

References

- 1. researchgate.net [researchgate.net]

- 2. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EthA, a common activator of thiocarbamide-containing drugs acting on different mycobacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baeyer-Villiger Monooxygenases EthA and MymA Are Required for Activation of Replicating and Non-replicating Mycobacterium tuberculosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Mycobacterium tuberculosis transcriptional repressor EthR is negatively regulated by Serine/Threonine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Osimertinib (AZD9291)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133), marketed under the brand name Tagrisso, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was rationally designed by AstraZeneca to selectively and potently inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] A key feature of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which translates to a more favorable toxicity profile compared to earlier-generation inhibitors.[5][6] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[4] Its chemical name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[1] The structure includes a reactive acrylamide (B121943) group that is crucial for its mechanism of action.[7]

Chemical Structure

-

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[1]

-

CAS Number: 1421373-65-0[1]

Physicochemical Data

The key physicochemical properties of Osimertinib are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₃N₇O₂ | [1] |

| Molar Mass | 499.619 g·mol⁻¹ | [1] |

| Appearance | Crystalline solid | |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) |

Mechanism of Action

Osimertinib exerts its therapeutic effect through the potent and selective inhibition of mutant forms of the EGFR.[8] Unlike first-generation TKIs, which bind reversibly to the ATP-binding site of the EGFR kinase domain, Osimertinib forms an irreversible covalent bond.[7]

This covalent interaction targets the cysteine-797 residue within the ATP-binding site of EGFR.[4][8] By irreversibly binding to this site, Osimertinib effectively blocks ATP from entering the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cancer cell proliferation and survival.[7] The primary pathways inhibited are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8][9]

A critical advantage of Osimertinib is its selectivity. It is designed to be highly active against EGFR harboring sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR.[4][10] This selectivity for mutant forms of the receptor minimizes the toxicities commonly associated with non-selective EGFR inhibition, such as rash and diarrhea.[11]

Caption: Osimertinib selectively inhibits mutant EGFR, blocking downstream signaling.

Pharmacological Profile

Pharmacodynamics

Osimertinib demonstrates high potency against clinically relevant EGFR mutations. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Target | IC₅₀ (nM) | Cell Line | Reference |

| Exon 19 deletion EGFR | 12.92 | LoVo | [12] |

| L858R/T790M EGFR | 11.44 | LoVo | [12] |

| Wild-Type EGFR | 493.8 | LoVo | [12] |

| T790M mutant cell lines | <15 | H1975, PC-9VanR | [4] |

Pharmacokinetics

The pharmacokinetic properties of Osimertinib have been well-characterized, exhibiting linear kinetics.[1]

| Parameter | Value | Reference |

| Bioavailability | 70% | [13] |

| Time to Peak (Tₘₐₓ) | 6 hours (median) | [1] |

| Protein Binding | Likely high | [1] |

| Volume of Distribution (Vss/F) | 918 L | |

| Metabolism | Primarily via CYP3A4 and CYP3A5 | [1][11] |

| Active Metabolites | AZ5104, AZ7550 (~10% of parent exposure) | [11][14] |

| Elimination Half-Life (t₁/₂) | ~48 hours | [1] |

| Excretion | 68% in feces, 14% in urine | [1] |

Mechanisms of Resistance

Despite the efficacy of Osimertinib, acquired resistance inevitably develops.[2] These resistance mechanisms are broadly classified as either EGFR-dependent (on-target) or EGFR-independent (off-target).

-

EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation in exon 20.[15][16] This mutation alters the cysteine residue to which Osimertinib covalently binds, preventing the drug's irreversible inhibition.[15]

-

EGFR-Independent Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[2] The most frequently observed bypass pathway is the amplification of the MET proto-oncogene.[16][17] Other mechanisms include activation of KRAS, BRAF, and phenotypic transformation.[15][17]

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]

Whitepaper: A Comprehensive Technical Guide to the Inhibition of Oleic Acid Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleic acid (18:1n-9), a monounsaturated fatty acid (MUFA), is a vital component of cellular lipids, influencing membrane fluidity, energy storage, and signaling pathways. The dysregulation of its synthesis is implicated in numerous pathologies, including metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and various cancers. Consequently, the targeted inhibition of oleic acid synthesis has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the core biochemical pathways governing oleic acid production, the key regulatory networks, and the mechanisms through which this synthesis can be inhibited. We detail established and novel inhibitory agents, present quantitative data on their efficacy, and provide comprehensive experimental protocols for studying these effects in a research setting.

The Core Pathway of Oleic Acid Synthesis

The de novo synthesis of oleic acid is a multi-step process primarily occurring in the cytoplasm and the endoplasmic reticulum (ER). It begins with acetyl-CoA and culminates in the desaturation of stearic acid.

-

Acetyl-CoA Carboxylase (ACC): The process initiates with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by ACC. This is the rate-limiting step for the entire fatty acid synthesis pathway[1][2][3]. Mammals have two isoforms, ACC1 (cytosolic, involved in fatty acid synthesis) and ACC2 (mitochondrial membrane, regulating fatty acid oxidation)[3].

-

Fatty Acid Synthase (FASN): This large multi-enzyme complex utilizes acetyl-CoA and malonyl-CoA to produce the 16-carbon saturated fatty acid, palmitate (16:0)[4][5][6].

-

Elongation of Very Long Chain Fatty Acids (ELOVL): Palmitate is elongated to stearate (B1226849) (18:0) by enzymes such as ELOVL6[7].

-

Stearoyl-CoA Desaturase (SCD): The final and crucial step is the introduction of a cis-double bond at the delta-9 position of stearoyl-CoA to form oleoyl-CoA[8][9]. This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD), an iron-containing enzyme located in the ER membrane[9]. SCD is the rate-limiting enzyme in the synthesis of MUFAs[10].

Key Regulatory and Signaling Pathways

The synthesis of oleic acid is tightly regulated by complex signaling networks that respond to nutritional and hormonal cues.

SREBP-1c: The Master Transcriptional Regulator

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcription factor that activates the entire program of lipogenesis[11][12]. In response to insulin (B600854) signaling, SREBP-1c is activated and translocates to the nucleus, where it binds to the Sterol Regulatory Elements (SREs) in the promoter regions of lipogenic genes, including ACC, FASN, and SCD1, thereby upregulating their expression[7][12]. Polyunsaturated fatty acids can inhibit the processing and activation of SREBP-1c, creating a negative feedback loop[11][13][14].

AMPK: The Cellular Energy Sensor

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular ATP levels are low (high AMP/ATP ratio), AMPK is activated[15]. Activated AMPK phosphorylates and inactivates ACC, thereby halting the ATP-consuming process of fatty acid synthesis[15][16][17]. This provides a rapid, post-translational mechanism to shut down lipogenesis under conditions of energy stress. Several therapeutic agents, such as metformin, exert their effects in part through the activation of AMPK[18].

Pharmacological Inhibition of Oleic Acid Synthesis

Targeting the key enzymes in the oleic acid synthesis pathway is the primary strategy for its inhibition.

Direct Inhibition of Stearoyl-CoA Desaturase (SCD)

SCD1 is a major therapeutic target due to its rate-limiting role and high expression in disease states[9]. Inhibition of SCD1 leads to an accumulation of saturated fatty acids (SFAs) and a depletion of MUFAs, which can induce ER stress and apoptosis in cancer cells[8].

| Inhibitor | Target(s) | IC50 Value | Cell Line / Enzyme Source | Reference |

| Sterculic Acid | SCD1 (Δ9 desaturase) | 0.9 µM | - | [10] |

| YTX-465 | Ole1 / SCD1 | 0.039 µM / 30.4 µM | Yeast / Human | [10] |

| SCD1 inhibitor-1 | Human SCD1 | 8.8 nM | Recombinant Human SCD1 | [10] |

| XEN723 | Mouse SCD1 | 45 nM | Mouse | [19] |

| XEN723 | Human SCD1 | 524 nM | HepG2 | [19] |

| A-939572 | Murine / Human SCD1 | <4 nM / 37 nM | - | [20] |

| Compound A | Human SCD (Δ9D) | 0.3 µM | HepG2 | [21] |

Note: IC50 values can vary significantly based on assay conditions and the specific isoform being tested.

Upstream Inhibition: Targeting ACC and FASN

Inhibiting enzymes upstream of SCD1 also effectively reduces oleic acid production by limiting the supply of its precursor, stearic acid.

-

ACC Inhibitors: Allosteric inhibitors like ND-646 prevent ACC dimerization and have been shown to suppress fatty acid synthesis and inhibit tumor growth in preclinical models of non-small cell lung cancer[1][22].

-

FASN Inhibitors: Compounds such as the natural product cerulenin, C75, and the FDA-approved drug orlistat (B1677487) inhibit FASN activity, leading to apoptosis in cancer cells[4][23][24]. TVB-2640 is a selective FASN inhibitor that has entered clinical trials for NAFLD[25].

Experimental Protocols

Protocol: Cell-Based SCD Activity Assay using Radiolabeled Stearic Acid

This protocol measures the conversion of radiolabeled stearic acid to oleic acid in cultured cells.

-

Cell Culture: Plate cells (e.g., HepG2) in a suitable format (e.g., 96-well plate) and grow to desired confluency.

-

Inhibitor Treatment: Pre-incubate cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

-

Radiolabeling: Add [1-¹⁴C]-stearic acid (complexed to fatty acid-free BSA) to each well and incubate for 4 hours at 37°C[21].

-

Lipid Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells and extract total lipids using a chloroform/methanol (B129727) mixture (e.g., Folch or Bligh-Dyer method)[19].

-

-

Saponification & Methylation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Saponify the lipid residue using a methanolic KOH solution.

-

Convert the resulting free fatty acids to fatty acid methyl esters (FAMEs) by heating at 80°C for 1 hour with methanol containing an acid catalyst (e.g., 2.5% H2SO4)[19].

-

-

Separation and Quantification:

-

Separate the [¹⁴C]-stearic acid methyl ester from the [¹⁴C]-oleic acid methyl ester using argentation thin-layer chromatography (TLC)[26].

-

Visualize the spots by autoradiography.

-

Scrape the bands corresponding to oleic acid and stearic acid and quantify the radioactivity using liquid scintillation counting.

-

-

Data Analysis: Calculate the SCD activity index as [¹⁴C-oleic acid / (¹⁴C-oleic acid + ¹⁴C-stearic acid)]. Plot the index against inhibitor concentration to determine the IC50 value[21].

Protocol: Quantification of Cellular Fatty Acid Composition by GC-MS

This protocol provides absolute or relative quantification of various fatty acid species within a cell or tissue sample.

-

Sample Preparation: Harvest cells or homogenize tissue samples. An internal standard (e.g., C17:0 or C19:0) should be added for absolute quantification.

-

Total Lipid Extraction: Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method with a chloroform/methanol mixture[19].

-

Transesterification to FAMEs:

-

FAME Extraction: After cooling, add water and hexane (B92381). Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs[19].

-

GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Use a suitable polar capillary column (e.g., DB-23) for the separation of FAMEs[19].

-

Set an appropriate GC oven temperature program to effectively separate the different FAMEs based on chain length and saturation.

-

The mass spectrometer identifies and quantifies individual FAMEs based on their unique retention times and mass fragmentation patterns[19].

-

-

Data Analysis: Integrate the peak areas for each FAME. Calculate the concentration or relative abundance of oleic acid and other fatty acids by comparing their peak areas to that of the internal standard or by calculating the percentage of the total fatty acid pool.

References

- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. pnas.org [pnas.org]

- 15. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A novel AMPK activator, WS070117, improves lipid metabolism discords in hamsters and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. scholars.northwestern.edu [scholars.northwestern.edu]

- 23. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fatty acid synthase as a potential therapeutic target in cancer. [vivo.weill.cornell.edu]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

Combating the Unseen Enemy: A Technical Guide to Overcoming Multidrug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global health. This technical guide delves into the core of novel therapeutic strategies, offering a comprehensive overview of promising compounds, their mechanisms of action, and the experimental frameworks used to evaluate their efficacy. This document is intended to serve as a vital resource for the scientific community dedicated to the discovery and development of new treatments to combat this resilient pathogen.

The Evolving Landscape of Anti-TB Drug Development

The fight against MDR-TB, defined by resistance to the two most potent first-line drugs, isoniazid (B1672263) and rifampicin, necessitates innovative therapeutic approaches.[1] Research and development efforts are focused on both novel chemical entities and the repurposing of existing drugs.[1][2] This two-pronged strategy aims to shorten treatment durations, improve patient outcomes, and overcome the challenges posed by drug-resistant strains.

Quantitative Efficacy of Key Anti-MDR-TB Compounds

The in vitro activity of anti-TB agents is a critical determinant of their potential clinical utility. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's potency. The following tables summarize the MIC values for several new and repurposed drugs against MDR-TB strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of New Anti-MDR-TB Drugs

| Drug | Drug Class | Mechanism of Action | M. tuberculosis Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bedaquiline | Diarylquinoline | Inhibits ATP synthase | MDR-TB, pre-XDR-TB, XDR-TB | 0.06 - >8 | 0.12 | 0.25 - 1 | [3][4][5] |

| Delamanid | Nitroimidazole | Inhibits mycolic acid synthesis | MDR-TB, pre-XDR-TB, XDR-TB | 0.008 - 0.5 | 0.015 | 0.03 - 0.06 | [3][4][5][6] |

| Pretomanid (B1679085) | Nitroimidazole | Inhibits mycolic acid synthesis and cellular respiration | MDR-TB | >2 (resistance breakpoint) | - | - | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Repurposed Anti-MDR-TB Drugs

| Drug | Original Class | Mechanism of Action in TB | M. tuberculosis Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Linezolid (B1675486) | Oxazolidinone | Inhibits protein synthesis | MDR-TB, pre-XDR-TB, XDR-TB | 0.06 - >32 | 0.25 - 1 | 32 | [4][5] |

| Clofazimine | Rimino-phenazine | Multiple, including membrane destabilization and ROS production | MDR-TB, pre-XDR-TB, XDR-TB | 0.06 - ≥2 | 0.12 | 0.25 | [4][5] |

Key Experimental Protocols

Rigorous and standardized experimental protocols are fundamental to the evaluation of new anti-TB compounds. This section details the methodologies for several key assays.

Drug Susceptibility Testing: Alamar Blue Assay

The Alamar Blue (Resazurin) assay is a colorimetric method used to determine the MIC of a compound.

Protocol:

-

Preparation of Reagents: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculum Preparation: Culture M. tuberculosis to mid-log phase and adjust the turbidity to a 0.5 McFarland standard.

-